5-ciclopropil-3-(trifluorometil)-1H-pirazol

Descripción general

Descripción

Synthesis Analysis

The synthesis of various pyrazole derivatives, including those with trifluoromethyl groups, has been explored through different methodologies. For instance, a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized using a cyclocondensation reaction of substituted alk-3-en-2-ones with isoniazid, showcasing the versatility of pyrazole synthesis . Another approach involved a copper-catalyzed [3 + 2]-cycloaddition to create 5-aryl-6-(trifluoromethyl)-2,3-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one derivatives, highlighting the utility of copper catalysis in constructing pyrazole frameworks . Additionally, a one-pot three-component synthesis method was employed to produce highly fluorescent 1,3,5-trisubstituted pyrazoles, demonstrating the integration of functional group compatibility and broad substrate scope in pyrazole synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. X-ray diffractometry revealed that 1-cyanoacetyl-3-alkyl[aryl]-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazoles exhibit almost planar structures, with the molecular packing influenced by the substituents present . The structure of 3,5-bis(trifluoromethyl)pyrazole was determined using X-ray crystallography, showing tetramer formation through N–H···N hydrogen bonds and suggesting the presence of dynamic disorder involving intramolecular proton transfers in the crystal .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been explored in various chemical reactions. For example, the thermolysis of hexasubstituted 4,5-dihydro-3H-pyrazoles led to the synthesis of pentasubstituted cyclopropanes, indicating the potential for pyrazole derivatives to undergo rearrangement reactions . Additionally, the formation of pyrazol-1,3,4-thiadiazoles through 1,3-dipolar cycloadditions of 3-thioxo-(1,2,4)-triazepin-5-one with nitrilimines was studied, revealing insights into the regioselectivity and reaction pathways of pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The antimycobacterial activity of certain pyrazole derivatives was evaluated, with some compounds showing potent activity against both susceptible and resistant strains of Mycobacterium tuberculosis . The fluorescent properties of 1,3,5-trisubstituted pyrazoles were investigated, revealing that the excited state is highly polar and allows for the fine-tuning of absorption and emission properties . Furthermore, the anti-inflammatory activity of 1-(4-sulfamylphenyl)-3-trifluoromethyl-5-indolyl pyrazolines was assessed, with some compounds exhibiting dual inhibitory activity against cyclooxygenases and lipoxygenases .

Aplicaciones Científicas De Investigación

Industria Agroquímica

5-ciclopropil-3-(trifluorometil)-1H-pirazol: los derivados se utilizan de manera destacada en la industria agroquímica. Sirven como motivos estructurales clave en los ingredientes activos de los pesticidas. El grupo trifluorometilo, en particular, es conocido por mejorar la actividad biológica y las propiedades físicas de los compuestos, haciéndolos más efectivos en la protección de los cultivos. En las últimas dos décadas, más del 50% de los pesticidas lanzados recientemente han sido fluorados, con un número significativo que contiene el grupo trifluorometilo .

Desarrollo Farmacéutico

En el sector farmacéutico, This compound y sus derivados se utilizan en el desarrollo de nuevos medicamentos. Sus propiedades fisicoquímicas únicas contribuyen a la eficacia terapéutica y la estabilidad de los productos farmacéuticos. Se han aprobado para el mercado varios medicamentos que contienen el grupo trifluorometilo, y muchos más se encuentran en ensayos clínicos .

Medicina Veterinaria

Similar a su uso en productos farmacéuticos para humanos, estos compuestos encuentran aplicaciones en medicina veterinaria. Se incorporan a los tratamientos para animales debido a sus potentes actividades biológicas, que se pueden atribuir a las características del grupo trifluorometilo .

Síntesis de Compuestos Orgánicos

El compuesto sirve como intermediario en la síntesis de varios productos químicos orgánicos. Su incorporación a otras moléculas puede alterar significativamente sus propiedades, convirtiéndolo en una herramienta valiosa en la investigación de química orgánica y la ciencia de los materiales .

Materiales Funcionales

This compound: también participa en la creación de materiales funcionales. Estos materiales tienen funciones específicas que se pueden atribuir a la presencia del grupo trifluorometilo, como una mayor resistencia a los factores estresantes ambientales o un mejor rendimiento en ciertas aplicaciones .

Investigación Biológica

Debido a sus propiedades únicas, este compuesto se utiliza en la investigación biológica para estudiar la interacción de los compuestos fluorados con los sistemas biológicos. Los investigadores pueden obtener información sobre cómo el grupo trifluorometilo afecta la actividad biológica, lo cual es crucial para el diseño de nuevas moléculas con los efectos deseados .

Mecanismo De Acción

Safety and Hazards

The safety data sheet for 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

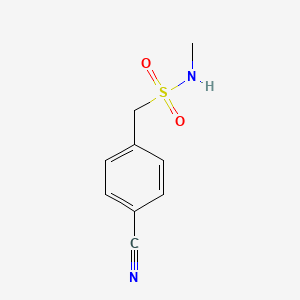

IUPAC Name |

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6-3-5(11-12-6)4-1-2-4/h3-4H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCMXFIPSVVVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428076 | |

| Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1027617-86-2, 1062295-85-5 | |

| Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

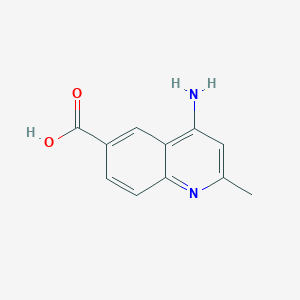

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)